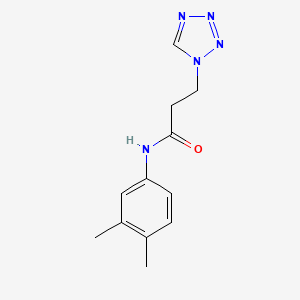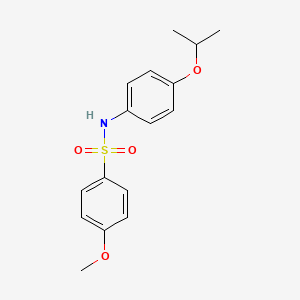![molecular formula C21H27N3O4S B4416320 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4416320.png)
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Vue d'ensemble
Description
This compound belongs to the class of sulfonylureas and has been found to exhibit a wide range of biochemical and physiological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the sulfonylurea moiety and the subsequent attachment of the piperidine and pyridinylmethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been reported as an effective method for forming carbon-carbon bonds in the synthesis of this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It is used as a tool for investigating the mechanisms of action of certain enzymes and receptors, particularly potassium channels.
Biology: The compound has been found to modulate insulin secretion, regulate smooth muscle contraction, and inhibit platelet aggregation.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy.
Industry: The compound’s specificity for potassium channels makes it valuable for targeted investigations in industrial research.
Mécanisme D'action
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This mechanism involves the binding of the compound to specific sites on the potassium channels, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound shares a similar structure but lacks the pyridinylmethyl group.
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This compound has a similar sulfonylurea moiety but differs in the attached functional groups.
Uniqueness
The uniqueness of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific structure, which allows it to selectively block potassium channels. This specificity makes it a valuable tool for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-28-20-7-6-19(13-16(20)2)29(26,27)24-12-4-5-18(15-24)21(25)23-14-17-8-10-22-11-9-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKMFLEYCAMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4416257.png)
![N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4416284.png)

![1-phenyl-2-[(3-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4416296.png)



![1-phenyl-4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4416327.png)
![N-[4-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B4416329.png)

![METHYL 2-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4416355.png)
![5-[(4-methoxyphenoxy)methyl]-2H-tetrazole](/img/structure/B4416369.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4416373.png)
